molecular formula C14H11BrN2O2S B1313698 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 744209-37-8

3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1313698
CAS RN: 744209-37-8
M. Wt: 351.22 g/mol
InChI Key: FALZHLDFXNLJAR-UHFFFAOYSA-N
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Description

“3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” is a chemical compound with the empirical formula C13H9BrN2O2S . It is a fused solid with a brown appearance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis, has been utilized in the synthesis of related compounds . This process involves a radical approach and is paired with a Matteson–CH2– homologation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively. For instance, the protodeboronation of alkyl boronic esters has been reported . This reaction involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

“3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” is a fused solid with a brown appearance . Its molecular weight is 337.19 .

Scientific Research Applications

Chemical Synthesis and Modification

3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine is utilized in various chemical synthesis and modification processes. For instance, it is involved in palladium-catalyzed decarboxylative Suzuki and Heck couplings, leading to the formation of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, showcasing its utility in creating structurally diverse molecules (Suresh et al., 2013). This compound also finds application in the sulfenylation of pyrroles and indoles, a process significant in synthesizing specialized organic molecules with potential applications in pharmaceuticals and materials science (Gilow et al., 1991). Moreover, it is involved in reactions leading to the synthesis of pyrrolo-pyridines, quinolines, pyrazines, quinoxalines, and pyrimidines, indicating its versatility in synthesizing heterocyclic compounds with broad applications (Davis et al., 1992).

Catalysis and Synthesis of Nitro Compounds

The compound is a crucial intermediate in synthesizing cyclohexanone and cyclopentanone nitro compounds, achieved through catalysis using (2S)-2-[(phenylsulfinyl)methyl]pyrrolidine. This process is notable for its high yield and excellent stereoselectivity, demonstrating the compound's role in producing fine chemicals with high precision (Singh et al., 2013).

Material Science and Luminescent Polymers

3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine contributes to material science, particularly in synthesizing polymers with specific properties. For example, it is involved in creating highly luminescent polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit in the main chain. These polymers exhibit strong fluorescence and solubility in common organic solvents, highlighting their potential in optoelectronic applications (Zhang & Tieke, 2008).

Medicinal Chemistry and Drug Synthesis

In the realm of medicinal chemistry, the compound is utilized in synthesizing a variety of bioactive molecules, such as dopamine receptor ligands. These compounds are pivotal in studying neurological disorders and developing therapeutic agents, demonstrating the compound's significance in drug discovery and pharmacology (Mach et al., 2003).

Mechanism of Action

Target of Action

It’s known that similar organoboron compounds are widely used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound’s mode of action involves its interaction with its targets through a process known as Suzuki–Miyaura coupling . This process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with its targets leads to changes in these pathways, resulting in the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the rate of reaction of similar boronic pinacol esters is considerably accelerated at physiological ph . This suggests that the compound’s ADME properties and bioavailability may be influenced by the pH of the environment.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling . This leads to the creation of new organic compounds, expanding the scope of organic synthesis .

Action Environment

The action of 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine is influenced by environmental factors such as pH . The rate of reaction of similar boronic pinacol esters is considerably accelerated at physiological pH , suggesting that the compound’s action, efficacy, and stability may be influenced by the pH of the environment.

Future Directions

The future directions for the study of “3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and applications in organic synthesis .

properties

IUPAC Name

1-(benzenesulfonyl)-3-bromo-2-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-10-13(15)12-8-5-9-16-14(12)17(10)20(18,19)11-6-3-2-4-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALZHLDFXNLJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457099
Record name 1-(Benzenesulfonyl)-3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

744209-37-8
Record name 1-(Benzenesulfonyl)-3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25 g of NBS in 75 ml of DMF are added to a solution of 34.8 g of 2-methyl-1-(benzenesulfonyl)-7-azaindole in 75 ml of DMF. The mixture is stirred at room temperature for 1 h, poured into water, the precipitate which has precipitated out is separated off, washed with water and dried, giving 42 g of 3-bromo-2-methyl-1-(benzenesulfonyl)-7-azaindole, M˜351.22 g/mol, M+H found 351.
Name
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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